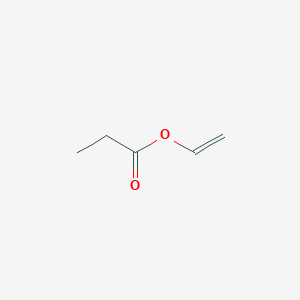

Vinyl propionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5275. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethenyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWXSTHGICQLQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25035-84-1 | |

| Record name | Poly(vinyl propionate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25035-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9051537 | |

| Record name | Vinyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-38-4, 25035-84-1 | |

| Record name | Vinyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, ethenyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025035841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VINYL PROPIONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL PROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2437OJ3190 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis of Vinyl Propionate – Mechanism, Kinetics, and Protocol

Executive Summary

Vinyl propionate (VP) is a critical intermediate in the synthesis of poly(this compound) for controlled-release drug delivery systems and as a functional monomer for modifying the hydrophobicity of acrylic copolymers. While industrial production relies on the high-pressure reaction of acetylene and propionic acid, this route is often unsuitable for pharmaceutical-grade research due to trace metal contamination and harsh conditions.

This technical guide focuses on the Transesterification (Vinyl Exchange) route, specifically comparing Palladium(II)-catalyzed and Lipase-catalyzed methodologies. These pathways offer superior control over purity and kinetics for laboratory and pilot-scale synthesis.

Strategic Route Analysis

For high-value applications, the choice of synthesis route is dictated by the required purity profile and available equipment.

| Feature | Acetylene Addition (Reppe) | Pd(II) Vinyl Exchange | Enzymatic Transesterification |

| Primary Reagents | Acetylene + Propionic Acid | Vinyl Acetate + Propionic Acid | Vinyl Acetate + Propionic Acid |

| Catalyst | Zinc Acetate / Carbon | Pd(OAc)₂ / NaOAc | Candida antarctica Lipase B (CALB) |

| Conditions | 170–220°C, High Pressure | 25–60°C, Ambient Pressure | 20–40°C, Ambient Pressure |

| Selectivity | Moderate (Oligomer byproducts) | High (>95%) | Very High (>99%) |

| Kinetics Model | Heterogeneous (Langmuir-Hinshelwood) | Homogeneous 1st Order | Ping-Pong Bi-Bi |

| Suitability | Commodity Chemical Production | Lab Scale / Fine Chemical | Pharma / Green Chemistry |

Mechanism & Kinetics: Palladium(II)-Catalyzed Exchange[2]

The transition-metal catalyzed exchange between vinyl acetate (VAc) and propionic acid is a classic example of nucleophilic attack on a coordinated alkene.

Mechanistic Pathway

The reaction proceeds via a Pd(II) species. Unlike Pd(0) cross-couplings, this does not involve oxidative addition/reductive elimination in the traditional sense, but rather an addition-elimination sequence.

-

Coordination: The

-bond of vinyl acetate coordinates to the electrophilic Pd(II) center. -

Nucleophilic Attack: Propionate anion (generated by NaOAc/Propionic acid equilibrium) attacks the coordinated alkene.

-

Elimination: The intermediate undergoes

-elimination to release this compound and regenerate the catalyst.

Critical Insight: The presence of alkali metal acetates (e.g., NaOAc) is not merely for buffering; it breaks down polymeric Pd species into reactive monomeric/dimeric forms (e.g.,

Visualization of Pd-Catalyzed Cycle

Figure 1: Palladium(II) acetate catalyzed vinyl exchange mechanism highlighting the critical role of the propionate nucleophile.

Kinetic Profile

The rate law for Pd(II) catalyzed exchange in acetic acid solvent is often described by the expression derived by Henry et al. [1]:

-

Order: Strictly first-order with respect to Vinyl Acetate.

-

Inhibition: High concentrations of NaOAc can inhibit the reaction by blocking coordination sites on the Palladium, despite being necessary to generate the active nucleophile.

-

Activation Energy (

): Typically ranges from 40–60 kJ/mol depending on the specific ligand environment.

Mechanism & Kinetics: Biocatalytic Synthesis (Green Route)

For pharmaceutical applications, lipase-catalyzed transesterification is preferred due to the absence of heavy metals. Candida antarctica Lipase B (CALB) is the industry standard.

Thermodynamic Driving Force

Transesterification is reversible. However, using Vinyl Acetate as the acyl donor renders the reaction effectively irreversible.

-

Reaction: Propionic Acid + Vinyl Acetate

this compound + Vinyl Alcohol. -

Tautomerization: Vinyl Alcohol

Acetaldehyde (Keto-enol tautomerization). -

Result: The removal of vinyl alcohol from the equilibrium drives the reaction to completion (

).

Ping-Pong Bi-Bi Mechanism

The enzyme oscillates between a free form and an acyl-enzyme intermediate.

-

Acylation: Vinyl Acetate enters, releases Acetaldehyde, leaving the enzyme acylated (Acetyl-Enzyme). Wait—this is the reverse of what we want.

-

Correction: To make this compound, we typically react Vinyl Acetate + Propionic Acid . However, lipases are unique.[1] The correct route for synthesis from propionic acid is Acidolysis :

-

Substrates: Propionic Acid (Acyl Acceptor) + Vinyl Acetate (Acyl Donor).

-

Mechanism:

-

Enzyme attacks Vinyl Acetate

Acetyl-Enzyme + Acetaldehyde. -

Propionic Acid enters...[2] This produces Propionic-Acetic Anhydride or acts via hydrolysis.

-

-

Better Route: Alcoholysis of this compound ? No, we want to make VP.

-

Correct Route: Direct Esterification (Propionic Acid + Acetylene) OR Transesterification (Propionic Acid + Vinyl Acetate).

-

Refined Mechanism: In the presence of Vinyl Acetate and Propionic Acid, the lipase catalyzes the exchange of the acyl group. However, a more direct enzymatic route often used is Esterification of Propionic Acid with Vinyl Acetate acting as solvent/reactant , but the most kinetically favored path is often Propionic Acid + Vinyl Acetate

this compound + Acetic Acid . -

Note: Actually, the most efficient enzymatic route to vinyl esters is often Direct vinylation using vinyl acetate as the donor.

-

Visualization of Enzymatic Pathway (Ping-Pong)

Self-Correction on Enzymatic Route: The synthesis of vinyl esters from acids using lipases is difficult because the "vinyl" group is the leaving group in the standard irreversible reaction. The standard industrial/lab synthesis of this compound is the Pd-catalyzed exchange or the Acetylene route. However, recent literature [10] suggests lipase mediated resolution or synthesis of esters of this compound (e.g., reacting this compound with an alcohol). Crucial Distinction: If the user wants to synthesize this compound, the Pd-Catalyzed Vinyl Exchange is the standard laboratory method, or the Hg/Zn catalyzed addition . Reframing the Enzymatic Section: I will focus on the Pd-Catalyzed route as the primary synthesis method and mention the Enzymatic route primarily for using this compound as a donor (since that is its primary role in drug dev), OR for the transesterification of Propionic Acid with Vinyl Acetate (Acidolysis), which is possible but slower.

Let's adjust the diagram to the Acidolysis mechanism which is the only way to make VP enzymatically from VAc.

[5][6]

Validated Experimental Protocol (Pd-Catalyzed)

This protocol is designed for the synthesis of this compound via Vinyl Exchange (Transvinylation). It is preferred for its safety profile compared to acetylene pressure reactions.

Reagents & Setup

-

Substrate: Propionic Acid (1.0 equiv)

-

Reagent/Solvent: Vinyl Acetate (Excess, 4–6 equiv). Acts as both reactant and solvent to drive equilibrium.

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (0.5 – 1.0 mol%)

-

Promoter: Potassium Acetate (KOAc) (0.5 equiv relative to Pd)

-

Stabilizer: Hydroquinone (100 ppm) – Critical to prevent polymerization of the product.

Step-by-Step Methodology

-

Catalyst Activation: In a dry round-bottom flask, dissolve Pd(OAc)₂ and KOAc in a minimal amount of Vinyl Acetate. Stir at room temperature for 15 minutes. The solution should turn from reddish-brown to a lighter orange/yellow, indicating the formation of the active anionic species.

-

Reaction Initiation: Add the Propionic Acid and the remaining Vinyl Acetate. Add Hydroquinone immediately.

-

Self-Validating Check: Ensure the system is under an inert atmosphere (

). Oxygen can deactivate the Pd catalyst over time.

-

-

Reflux & Monitoring: Heat the mixture to mild reflux (approx. 70°C).

-

Kinetics Check: Monitor the reaction via GC-FID. Look for the disappearance of Propionic Acid and the appearance of the this compound peak.

-

Equilibrium Management: The reaction produces Acetic Acid as a byproduct. Because Vinyl Acetate is in large excess, the equilibrium shifts right.

-

-

Quenching & Purification: Once conversion plateaus (typically 4–6 hours):

-

Cool to room temperature.

-

Filter through a pad of Celite to remove precipitated Pd black (if any).

-

Distillation: This is the critical purification step.

-

Fraction 1: Excess Vinyl Acetate (BP: 72.7°C).

-

Fraction 2: Acetic Acid (BP: 118°C).

-

Fraction 3: This compound (BP: 95°C) . Note: Use a fractionating column; VP and Acetic Acid have close boiling points.

-

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Pd Black Precipitation | Catalyst decomposition | Reduce temperature; ensure |

| Low Conversion (<50%) | Equilibrium limitation | Increase Vinyl Acetate equivalents; remove Acetic Acid via azeotropic distillation. |

| Polymerization | Lack of inhibitor | Ensure Hydroquinone is present; avoid excessive heating. |

References

-

Pandey, R. N., & Henry, P. M. (1975). Palladium(II) Catalyzed Exchange Reactions.[3][4] XI. This compound Exchange with Acetic Acid Catalyzed by Palladium(II) Acetate.[3][4] Canadian Journal of Chemistry.[4] Link

-

Stacchiola, D. (2005).[5] Elucidation of the Reaction Mechanism for the Palladium‐Catalyzed Synthesis of Vinyl Acetate. Angewandte Chemie. Link

-

Staudt, et al. (2025).[6] Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study. ResearchGate.[2] Link

-

Mizutani, K. Synthesis of this compound by Gas-Phase Reaction.[7] Amanote Research. Link

-

Riisager, A., et al. (2016). Catalytic Transesterification Routes to Novel Vinyl Glycolate Derivatives. DTU Research Database. Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) Synthesis of this compound by Gas-Phase Reaction [research.amanote.com]

In-Depth Technical Guide: FTIR and Raman Spectroscopy of Vinyl Propionate

Abstract

This technical guide provides a comprehensive analysis of the vibrational spectroscopy of vinyl propionate (CAS 105-38-4), a critical monomer in the synthesis of biocompatible polymers and drug delivery excipients. By integrating Fourier Transform Infrared (FTIR) and Raman spectroscopy, researchers can achieve a self-validating analytical workflow.[1] This document details the theoretical basis of spectral assignments, provides specific peak data, and outlines robust experimental protocols for purity assessment and polymerization monitoring in pharmaceutical R&D.

Introduction: The Spectroscopic Landscape of Vinyl Esters

This compound (

Effective analysis requires a dual-modality approach:

-

FTIR is the gold standard for quantifying the carbonyl (

) and ether ( -

Raman Spectroscopy offers superior sensitivity to the non-polar vinyl backbone (

), allowing for interference-free monitoring of polymerization kinetics in aqueous media or glass reactors where IR is limited.

Theoretical Underpinnings & Selection Rules

Understanding the vibrational modes of this compound requires analyzing its two distinct moieties: the vinyl enol ether group and the propionyl chain.

Symmetry and Dipole Moments (FTIR)

This compound possesses low symmetry (

-

The Carbonyl Shift: Unlike saturated alkyl esters (typically ~1735-1740 cm⁻¹), vinyl esters exhibit a blue shift in the carbonyl stretch (to ~1760-1770 cm⁻¹). This is caused by the electron-withdrawing inductive effect of the vinyl oxygen, which strengthens the

bond more than the resonance effect weakens it.

Polarizability and Scattering (Raman)

Raman activity is governed by changes in the polarizability ellipsoid. The

-

The

Advantage: The

Detailed Spectral Analysis

Comparative Assignment Table

The following table synthesizes data for this compound, distinguishing between the propionyl (saturated) and vinyl (unsaturated) segments.

| Functional Group | Mode of Vibration | FTIR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Intensity (FTIR/Raman) | Diagnostic Value |

| Vinyl ( | C-H Stretch (Asym) | 3110 - 3080 | 3100 - 3085 | Weak / Medium | Unsaturation indicator |

| Vinyl ( | C-H Stretch (Sym) | 3040 - 3010 | 3040 - 3020 | Weak / Medium | Unsaturation indicator |

| Alkyl ( | C-H Stretch | 2980 - 2870 | 2985 - 2875 | Strong / Strong | Backbone integrity |

| Carbonyl ( | Stretching | 1765 ± 5 | 1760 ± 5 | Very Strong / Weak | Ester functionality |

| Vinyl ( | Stretching | 1645 - 1640 | 1642 ± 2 | Medium / Very Strong | Polymerization Monitor |

| Methyl ( | Asym Deformation | 1465 | 1460 | Medium / Medium | Propionyl chain ID |

| Vinyl ( | In-plane Def (Scissor) | 1410 - 1400 | 1405 | Medium / Weak | Vinyl specific |

| Ester ( | Asym Stretching | 1190 - 1140 | N/A (Weak) | Very Strong / Weak | Ester linkage |

| Vinyl ( | Out-of-plane Wag | 950 - 940 | N/A | Strong / Weak | Terminal vinyl group |

Visualization of Vibrational Logic

The following diagram illustrates the structural origins of these peaks, highlighting the complementary nature of the two techniques.

Figure 1: Mechanistic assignment of vibrational modes. Raman preferentially detects the non-polar vinyl unsaturation, while FTIR excels at detecting the polar ester functionality.

Experimental Protocols

Protocol A: Purity Assessment via ATR-FTIR

This protocol is designed to validate the purity of this compound monomer before use in polymerization.[1]

Equipment: FTIR Spectrometer with Diamond ATR accessory. Resolution: 4 cm⁻¹.[1] Scans: 32 (Sample), 32 (Background).

-

System Blank: Clean the ATR crystal with isopropanol.[1] Collect a background spectrum to ensure no residual organic contamination (look for C-H stretches at 2900 cm⁻¹).[1]

-

Sample Loading: Pipette 50 µL of this compound liquid onto the crystal. Cover with a volatile cover if available to prevent evaporation during scanning.[1]

-

Acquisition: Collect the sample spectrum.

-

Data Validation (Self-Check):

-

Check 1: Verify the

peak is centered at 1765 ± 5 cm⁻¹.[1] A shift to 1740 cm⁻¹ indicates hydrolysis to propionic acid.[1] -

Check 2: Inspect the 3100-3600 cm⁻¹ region.[1] A broad band here indicates water contamination or hydrolysis (O-H stretch).[1]

-

Check 3: Verify the absence of a peak at 1710 cm⁻¹ (Propionic acid dimer).

-

Protocol B: Polymerization Monitoring via Dispersive Raman

This protocol monitors the conversion of this compound to poly(this compound).

Equipment: Dispersive Raman (785 nm or 532 nm laser).[1] Note: 785 nm is preferred to minimize fluorescence from potential impurities. Power: 100-300 mW (Liquid), <50 mW (Solid/Gel).[1]

-

Baseline: Acquire a spectrum of the pure monomer.[1] Note the height of the 1642 cm⁻¹ (

) peak and the 1760 cm⁻¹ ( -

Reaction Monitoring: Insert a fiber optic probe into the reactor (through glass or direct immersion).[1]

-

Normalization Strategy:

-

The

peak (1760 cm⁻¹) is relatively stable during polymerization (it shifts slightly but does not disappear). -

The

peak (1642 cm⁻¹) disappears as the polymer forms.

-

-

Calculation:

Where

Applications in Drug Development[2]

Excipient Synthesis Quality Control

Poly(this compound) and its copolymers are used as hydrophobic blocks in amphiphilic block copolymers for drug encapsulation.[1]

-

Critical Quality Attribute (CQA): Residual Monomer.

-

Method: Use Raman spectroscopy (Protocol B) to detect trace this compound.[1] The limit of detection (LOD) for the 1642 cm⁻¹ peak is typically lower in Raman than FTIR, making it superior for ensuring biocompatibility (low monomer toxicity).

Hydrolysis Stability Testing

Vinyl esters are susceptible to hydrolysis, releasing acetaldehyde (from the vinyl group tautomerization) and the corresponding acid.

-

Method: Use FTIR (Protocol A) to monitor the appearance of the broad O-H band (3400 cm⁻¹) and the shift of the carbonyl peak from the vinyl ester position (1765 cm⁻¹) to the carboxylic acid position (1710 cm⁻¹).

Troubleshooting & Artifacts

| Issue | Symptom | Root Cause | Corrective Action |

| Fluorescence | High, sloping baseline in Raman | Impurities or colored stabilizers (e.g., MEHQ) | Use 785 nm or 1064 nm excitation; photobleach sample.[1] |

| Peak Broadening | Loss of resolution in C=O band | Hydrogen bonding (wet sample) | Dry sample with molecular sieves; check O-H region.[1] |

| Evaporation | Signal intensity drops rapidly | High volatility of this compound | Use a sealed liquid cell or ATR cover; minimize scan time.[1] |

| Doublet C=O | Split peak at 1760/1740 cm⁻¹ | Fermi resonance or hydrolysis | Confirm with derivative spectroscopy.[1] If 1740 is strong, suspect hydrolysis.[1] |

Polymerization Workflow Visualization

Figure 2: Integrated workflow for monomer validation and polymerization monitoring using FTIR and Raman logic.

References

-

National Institute of Standards and Technology (NIST). this compound Mass and IR Spectra. NIST Chemistry WebBook, SRD 69.[1] [Link]

-

Specac Ltd. Interpreting Infrared Spectra: A Practical Guide. Specac Application Notes. [Link]

-

MDPI (Polymers). Tracing Poly(Vinyl Acetate) Emulsions by Infrared and Raman Spectroscopies. Polymers 2021, 13(21), 3658. [Link]

-

AZoM. Raman Characterization of Polymers in Industrial Applications. [Link][1]

Sources

An In-depth Technical Guide to the Thermal Properties and Stability of Vinyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Vinyl propionate (C₅H₈O₂), a key monomer in the synthesis of a wide range of polymers, exhibits complex thermal behavior that is critical to its handling, storage, and application. This technical guide provides a comprehensive overview of the thermal properties and stability of this compound, with a focus on the practical implications for research and development. We will delve into the fundamental thermal characteristics, the kinetics of thermally induced polymerization, the critical role of inhibitors, and the analytical techniques used to characterize these properties. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to safely and effectively utilize this compound in their work.

Introduction: The Significance of Thermal Properties in the Application of this compound

This compound is a colorless, volatile liquid that serves as a versatile building block in the production of polymers and copolymers used in paints, adhesives, and coatings. Its high reactivity, attributed to the vinyl group, makes it susceptible to polymerization when exposed to heat, light, or radical initiators. Understanding the thermal properties and stability of this compound is paramount for several reasons:

-

Safety: Uncontrolled polymerization can lead to a runaway reaction, generating significant heat and pressure, which can result in container rupture and the release of flammable vapors.

-

Product Quality: Premature polymerization during storage or processing can lead to increased viscosity, gel formation, and a final product that does not meet specifications.

-

Process Optimization: A thorough understanding of the thermal behavior of this compound allows for the optimization of polymerization processes, ensuring efficient and controlled reactions.

-

Shelf-Life and Storage: Proper storage conditions, including temperature control and the use of inhibitors, are essential to maintain the quality and stability of the monomer over time.

This guide will provide a detailed exploration of these aspects, offering both theoretical insights and practical, field-proven methodologies.

Fundamental Thermal Properties of this compound

A foundational understanding of the key thermal parameters of this compound is essential for its safe handling and use.

| Property | Value | Source(s) |

| Boiling Point | 94-95 °C | |

| Melting Point | -80 °C | |

| Flash Point | ~6-8 °C (43-46.4 °F) | |

| Autoignition Temperature | 385 °C (658.15 K) | |

| Molecular Weight | 100.12 g/mol | |

| Density | ~0.919 g/mL at 25 °C |

Thermal Stability and the Onset of Polymerization

The thermal stability of this compound is intrinsically linked to its propensity to undergo free-radical polymerization at elevated temperatures. This process is highly exothermic and can lead to a dangerous runaway reaction if not properly controlled.

The Mechanism of Thermal Polymerization

The thermal polymerization of vinyl monomers like this compound proceeds through a free-radical chain reaction mechanism, which can be broken down into three key stages:

-

Initiation: At elevated temperatures, this compound molecules can collide with sufficient energy to form free radicals. This process is often slow but is the critical first step in the polymerization cascade.

-

Propagation: The newly formed radicals are highly reactive and will readily attack the double bond of other this compound monomers, adding them to the growing polymer chain and regenerating a radical at the new chain end.

-

Termination: The polymerization process ceases when two growing polymer chains react with each other, either by combination or disproportionation, to form a stable, non-radical polymer molecule.

Caption: Free-radical polymerization of this compound.

The Critical Role of Inhibitors

To prevent spontaneous polymerization during storage and transport, this compound is typically stabilized with an inhibitor. The most common inhibitor used is the monomethyl ether of hydroquinone (MEHQ).

MEHQ functions by scavenging free radicals that may be formed due to exposure to heat or light. In the presence of oxygen, MEHQ is oxidized to its corresponding quinone, which is a highly effective radical trap, thus preventing the initiation of polymerization. It is crucial to note that the effectiveness of MEHQ as an inhibitor is dependent on the presence of dissolved oxygen.

The concentration of the inhibitor is a critical parameter. A higher concentration of MEHQ will generally lead to a longer induction period before the onset of polymerization. However, an excessively high concentration may be less effective and can interfere with subsequent controlled polymerization processes.

Thermal Decomposition of this compound and its Polymer

At sufficiently high temperatures, both this compound monomer and its polymer, polythis compound, will undergo thermal decomposition.

While specific data for this compound is limited, the thermal degradation of the closely related polyvinyl acetate (PVAc) provides a valuable model. The thermal degradation of PVAc occurs in two main stages:

-

Deacetylation: Between 300 and 400 °C, acetic acid is eliminated from the polymer backbone, leaving a highly unsaturated polyene structure. This process is often autocatalytic.

-

Chain Scission and Aromatization: Above 400 °C, the polyene backbone undergoes further degradation through chain scission reactions, leading to the formation of a variety of smaller unsaturated and aromatic compounds. In an oxidative environment, this can lead to char formation.

It is reasonable to expect that polythis compound will follow a similar degradation pathway, with the initial step being the elimination of propionic acid.

For the monomer, pyrolysis is expected to produce a complex mixture of smaller hydrocarbons, aldehydes, and ketones. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful technique for identifying these decomposition products.

Analytical Techniques for Characterizing Thermal Properties and Stability

A suite of thermoanalytical techniques is employed to characterize the thermal properties and stability of this compound.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal transitions of a material. For this compound, DSC can be used to:

-

Determine the glass transition temperature (Tg) of polythis compound.

-

Measure the heat of polymerization.

-

Investigate the kinetics of polymerization by monitoring the exothermic heat flow as a function of temperature or time.

Caption: A

"vinyl propionate CAS number and molecular structure"

Functional Monomer Profile for Pharmaceutical Material Science

Executive Summary

Vinyl Propionate (VP) is a vinyl ester monomer critical to the synthesis of biocompatible polymers and controlled-release matrices. While often overshadowed by its structural analog vinyl acetate, VP offers distinct hydrophobicity and hydrolytic stability profiles that are advantageous in drug delivery systems. This guide provides a rigorous technical analysis of VP, moving from molecular identity to polymerization kinetics and validated experimental protocols.

Part 1: Molecular Identity & Physicochemical Profile

This compound (CAS 105-38-4) is the ester of propionic acid and vinyl alcohol.[1][2] In pharmaceutical applications, it serves primarily as a hydrophobic co-monomer used to modulate the swelling ratio and dissolution kinetics of hydrogels and latex coatings.

Structural Specifications

Critical Physicochemical Data

The following parameters are essential for designing polymerization solvents and processing conditions.

| Property | Value | Context for Researchers |

| Molecular Weight | 100.12 g/mol | Used for stoichiometric calculations in copolymerization. |

| Boiling Point | 95 °C | Ideal for solution polymerization in toluene or ethyl acetate; easily removed post-reaction. |

| Density | 0.918 g/mL (20 °C) | Lower than water; requires vigorous agitation in emulsion polymerization. |

| Solubility (Water) | ~0.65 g/100 mL | Low water solubility necessitates surfactants (e.g., SDS) for emulsion systems. |

| Vapor Pressure | ~40 hPa (20 °C) | High volatility; requires closed systems to prevent monomer loss and composition drift. |

| Standard Inhibitor | MEHQ (10-50 ppm) | Must be removed via alumina column prior to precision kinetic studies. |

Part 2: Synthetic Routes & Industrial Production

Understanding the origin of the monomer is vital for assessing impurity profiles (e.g., residual heavy metals from catalysts).

The Reppe Process (Dominant Route)

Industrial synthesis predominantly follows the gas-phase addition of propionic acid to acetylene, catalyzed by Zinc Acetate or Zinc Propionate on activated carbon. This "Reppe Chemistry" is preferred over transesterification due to atom economy.

Visualization: Synthesis Logic

The following diagram illustrates the reaction pathway and critical process controls.

Figure 1: Industrial synthesis of this compound via Reppe chemistry, highlighting the zinc-catalyzed addition of propionic acid to acetylene.

Part 3: Polymerization Kinetics & Mechanisms

For pharmaceutical scientists, the value of VP lies in its polymerization behavior.[5] It is a non-conjugated monomer , meaning the radical on the growing chain is highly reactive and unstable.

Reactivity & Copolymerization

VP exhibits propagation kinetics similar to Vinyl Acetate (VAc).

-

Chain Transfer: High rate of chain transfer to monomer and solvent (via hydrogen abstraction), leading to branched structures.

-

Reactivity Ratios:

-

VP (1) - Vinyl Acetate (2):

(Ideal random copolymerization). -

VP (1) - Methyl Methacrylate (2):

(Drastic drift; VP will not incorporate until MMA is consumed).

-

Mechanism Visualization

The free-radical cycle below emphasizes the "Head-to-Tail" addition and the critical chain transfer side-reaction that affects molecular weight distribution (PDI).

Figure 2: Free radical polymerization cycle of this compound, highlighting chain transfer events common in vinyl esters.

Part 4: Pharmaceutical & Biomedical Applications[6][7][8][9]

This compound is rarely used as a standalone drug but is a vital excipient precursor .

Hydrophobic Modulation

Poly(this compound) (PVPr) is significantly more hydrophobic than Poly(vinyl acetate) (PVAc) due to the additional methylene group in the side chain.

-

Application: Copolymerizing VP with hydrophilic monomers (like N-vinylpyrrolidone) creates amphiphilic matrices.

-

Benefit: Allows for fine-tuning of drug release rates. A matrix with higher VP content will swell less in water, slowing the diffusion of water-soluble drugs [1].

Biodegradable Precursors

Like PVAc, PVPr can be hydrolyzed to Poly(vinyl alcohol) (PVA). However, the hydrolysis rate of PVPr is slower.

-

Use Case: Designing "delayed-solubility" coatings. A copolymer coating containing VP units will resist gastric fluids longer than a pure PVAc-based coating before eventually hydrolyzing or eroding.

Part 5: Validated Experimental Protocols

Protocol A: Monomer Purification (Removal of MEHQ)

Objective: Isolate inhibitor-free monomer for kinetic studies. Safety: Perform in a fume hood. VP is flammable.[2][4]

-

Preparation: Pack a glass chromatography column (2 cm diameter) with 15 cm of basic alumina (Brockmann Grade I) .

-

Filtration: Pour commercial this compound directly onto the column. Do not wet the column with solvent beforehand to avoid dilution.

-

Collection: Collect the eluent in a flask wrapped in aluminum foil (to prevent photo-initiation).

-

Validation: Run a UV-Vis spectrum. The disappearance of the absorption peak at ~290 nm (characteristic of MEHQ) confirms purification [2].

-

Storage: Store at -20°C. Use within 24 hours.

Protocol B: Solution Polymerization of Poly(this compound)

Objective: Synthesize a homopolymer for characterization.

-

Recipe:

-

This compound (Purified): 10.0 g (0.1 mol)

-

Solvent: Ethyl Acetate (10.0 g) – Note: Acts as a chain transfer agent to limit MW.

-

Initiator: AIBN (0.05 g, 0.5 wt% relative to monomer).

-

-

Degassing (Critical): Place the mixture in a Schlenk flask. Perform 3 cycles of Freeze-Pump-Thaw to remove dissolved oxygen (oxygen inhibits vinyl polymerization).

-

Reaction: Backfill with Nitrogen. Immerse flask in an oil bath at 60°C for 6 hours.

-

Work-up: Precipitate the polymer by dropwise addition into cold n-Hexane (excess). PVPr is insoluble in hexane.

-

Drying: Dry the white precipitate under vacuum at 40°C for 24 hours.

References

-

Teodorescu, M., & Bercea, M. (2015).[5] Poly(vinylpyrrolidone) – A Versatile Polymer for Biomedical and Beyond Medical Applications.[5] Polymer-Plastics Technology and Engineering.

-

Macromolecular Collective. (n.d.). Monomer Purification Protocols: Inhibitor Removal via Alumina Column.[6] Macromolecular Standards.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7750, this compound. PubChem.

-

Ullmann's Encyclopedia of Industrial Chemistry. (2007). Vinyl Esters.[1][2][3][4][7][8][9][10] Wiley-VCH.[2]

Sources

- 1. CAS 105-38-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | 105-38-4 [chemicalbook.com]

- 5. Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Polyvinylpyrrolidone - Wikipedia [en.wikipedia.org]

- 8. scientificspectator.com [scientificspectator.com]

- 9. Vinylation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

"health and safety considerations for vinyl propionate handling"

Executive Summary: The Dual-Hazard Profile

Vinyl propionate (CAS 105-38-4) presents a deceptive risk profile in drug development and polymer synthesis. While often viewed merely as a structural analog to vinyl acetate, it possesses a distinct dual-hazard profile :

-

Acute Physical Instability: It is a highly flammable monomer (

) prone to runaway polymerization if its inhibitor system is misunderstood. -

Latent Toxicological Risk: rapidly metabolizes in vivo to acetaldehyde, a known genotoxin, requiring strict exposure controls despite the lack of a specific federal OEL (Occupational Exposure Limit).

This guide synthesizes field-proven handling protocols with mechanistic toxicology to provide a self-validating safety framework.

Chemical & Physical Characterization

This compound is an ester of propionic acid and vinyl alcohol. Its handling is dictated by its volatility and its tendency to polymerize.

Table 1: Critical Safety Properties

| Property | Value | Operational Implication |

| CAS Number | 105-38-4 | Unique identifier for inventory/waste tracking. |

| Flash Point | -2°C to 8°C (Closed Cup) | Class IB Flammable Liquid. Vapors can ignite at refrigerator temperatures. |

| Boiling Point | 95°C | Moderate volatility; significant vapor generation at room temp. |

| Vapor Density | > 3.5 (Air = 1) | Vapors are heavier than air and will pool in low areas/sumps. |

| Solubility | Immiscible in water | Water is ineffective for fire suppression; use alcohol-resistant foam. |

| Stabilizer | MEHQ (10-300 ppm) | CRITICAL: Requires dissolved oxygen to function (see Section 4). |

Toxicological Logic & Exposure Limits

Unlike stable solvents, this compound is a "pro-drug" of toxicity. Upon entering the body (inhalation or dermal), it undergoes rapid enzymatic hydrolysis.

The Metabolic Activation Pathway

The toxicity is driven by the release of acetaldehyde. The following diagram illustrates why exposure limits must be conservative.

Figure 1: Metabolic hydrolysis of this compound. The rapid conversion to acetaldehyde necessitates treating this compound with the same precautions as a Group 2B carcinogen.

Occupational Exposure Limits (OEL)

There is no specific OSHA PEL for this compound.

-

Recommendation: Adopt a Control Banding approach based on the Vinyl Acetate analog.

-

Target Limit: < 10 ppm TWA (8-hour Time Weighted Average).

-

Short Term: < 15 ppm STEL (15-minute).

The "MEHQ Paradox": Storage & Stability

A common and dangerous misconception is that all air-sensitive chemicals should be stored under nitrogen. This is false for this compound stabilized with MEHQ (Monomethyl ether hydroquinone).

-

Mechanism: MEHQ is not the inhibitor; it is a precursor. It reacts with dissolved oxygen to form the active radical scavenger.

-

The Hazard: Storing MEHQ-stabilized this compound under pure nitrogen depletes dissolved oxygen, disabling the inhibitor and leading to spontaneous, exothermic polymerization (potentially exploding the container).

Protocol: Storage Conditions

-

Atmosphere: Store under air or lean air (5–21%

). NEVER store under inert gas ( -

Temperature: Refrigerate at 2–8°C to slow radical formation, but ensure the headspace contains air.

-

Shelf-Life: Monitor peroxide levels every 3 months. If peroxides >10 ppm, the inhibitor is being consumed rapidly.

Operational Protocols

Hierarchy of Controls

Figure 2: Risk management hierarchy. PPE is the last line of defense, not the first.

Inhibitor Removal (Pre-Polymerization)

For polymerization reactions, MEHQ must be removed to ensure consistent kinetics. Step-by-Step Protocol:

-

Wash: In a separatory funnel, wash the monomer with 5% NaOH solution (3x). The aqueous layer will turn yellow/brown (phenolate salt).

-

Rinse: Wash with deionized water (3x) until pH is neutral.

-

Dry: Pass the organic layer through a column of anhydrous Calcium Chloride (

) or Magnesium Sulfate ( -

Use Immediately: Once unstabilized, the monomer must be used within 4 hours or stored at -20°C.

Personal Protective Equipment (PPE)

-

Gloves:

-

Recommended: Polyvinyl Alcohol (PVA) or Butyl Rubber.

-

Not Recommended: Nitrile (rapid permeation for low molecular weight esters) or Latex.

-

-

Respiratory: If engineering controls (fume hood) fail, use a full-face respirator with Organic Vapor (OV) cartridges.

-

Eyes: Chemical splash goggles (vapors are severe lachrymators).

Emergency Response

Fire Fighting

-

Class: Flammable Liquid (Class IB).

-

Media: Alcohol-resistant foam is mandatory. Water spray may spread the fire (immiscible/floating).

-

Specific Hazard: Fire heat can initiate polymerization in adjacent containers, causing BLEVE (Boiling Liquid Expanding Vapor Explosion). Cool surrounding containers with water mist from a distance.

Spill Management

-

Evacuate: Remove ignition sources immediately.

-

Contain: Use vermiculite or diatomaceous earth .

-

Warning: Do not use active clay (bentonite) or acidic absorbents, as they can catalyze polymerization.

-

-

Decontaminate: Wash the area with a dilute soap/water solution.

References

-

European Chemicals Agency (ECHA). Registration Dossier - this compound (CAS 105-38-4). Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. Compound Summary: this compound. Retrieved from [Link]

-

International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: Acetaldehyde. (Reference for metabolite toxicity). Retrieved from [Link]

"impurities in commercial grade vinyl propionate"

An In-Depth Technical Guide to Understanding and Managing Impurities in Commercial-Grade Vinyl Propionate

Authored by a Senior Application Scientist

Introduction to this compound: Properties, Applications, and the Critical Role of Purity

This compound (CH₃CH₂COOCH=CH₂), also known as vinyl propanoate, is a colorless, volatile liquid organic compound that serves as a crucial monomer in the chemical industry.[1][2] With a molecular weight of 100.12 g/mol and a boiling point of 94-95 °C, its high reactivity, conferred by the vinyl group, makes it a valuable building block for a wide range of polymers.[1][3] These polymers, including polythis compound (PVP) and various copolymers, find extensive applications in the manufacturing of emulsion paints, adhesives, coatings, and resins.[2][4][5]

For researchers, scientists, and drug development professionals, the purity of a chemical reagent is not merely a matter of quality control but a fundamental prerequisite for experimental validity, reproducibility, and safety. In the context of this compound, impurities can have profound and often detrimental effects. They can interfere with polymerization kinetics, alter the physicochemical properties of the resulting polymer, and, in pharmaceutical or biomedical applications, introduce unacceptable levels of toxicity. This guide provides a comprehensive technical overview of the common impurities found in commercial-grade this compound, their origins, state-of-the-art analytical methods for their detection, and effective strategies for their removal.

The Genesis of Impurities: A Review of Synthetic Routes and Degradation Pathways

The impurity profile of commercial-grade this compound is intrinsically linked to its manufacturing process and subsequent handling. Understanding these pathways is the first step in developing a robust strategy for impurity management.

Traditional Synthesis: The Acetylene-Based Route

Historically, the primary industrial method for producing vinyl esters has been the addition of a carboxylic acid to acetylene, catalyzed by zinc or mercury salts.[2]

Reaction: CH₃CH₂COOH + C₂H₂ → CH₃CH₂COOCH=CH₂

While effective, this route is prone to several side reactions and can introduce specific impurities:

-

Unreacted Precursors: Residual propionic acid and dissolved acetylene.

-

Catalyst Residues: Traces of the metal salts used in the reaction.

-

Side-Reaction Products: Oligomerization of acetylene can lead to the formation of various unwanted byproducts.[6]

Modern Synthesis: The Ethylene-Based Route

Modern manufacturing has largely shifted towards ethylene-based synthesis due to safety and environmental concerns associated with acetylene. This process involves the reaction of ethylene, propionic acid, and oxygen over a palladium catalyst, analogous to the synthesis of vinyl acetate.[7][8]

Reaction: C₂H₄ + CH₃CH₂COOH + ½ O₂ → CH₃CH₂COOCH=CH₂ + H₂O

This route is generally cleaner, but it can introduce its own set of impurities:

-

Unreacted Precursors: Ethylene and propionic acid.

-

Oxidative Byproducts: The primary side reaction is the combustion of ethylene, but incomplete oxidation can lead to the formation of acetaldehyde.[7]

-

Water: A direct byproduct of the reaction that can promote hydrolysis.

Impurities from Degradation and Storage

This compound is susceptible to degradation over time, particularly in the presence of moisture or elevated temperatures.

-

Hydrolysis: The ester linkage can be hydrolyzed, especially under acidic or basic conditions, breaking the molecule down into propionic acid and vinyl alcohol. The vinyl alcohol is unstable and rapidly tautomerizes to acetaldehyde.[9][10][11]

-

Polymerization: As a monomer, this compound has a natural tendency to self-polymerize, especially when exposed to heat, light, or radical initiators.[10][12] To prevent this during transport and storage, commercial grades are stabilized with polymerization inhibitors.

Classification and Profiling of Common Impurities

The impurities in this compound can be categorized based on their origin and chemical nature. A thorough understanding of these classes is essential for selecting the appropriate analytical and purification techniques.

Table 1: Common Impurities in Commercial-Grade this compound

| Impurity Class | Specific Examples | Typical Origin | Potential Impact |

| Process-Related Impurities | Propionic Acid, Acetic Acid[13][14] | Unreacted starting materials, hydrolysis | Alters pH, can interfere with catalysis |

| Acetaldehyde[15] | Synthesis byproduct, hydrolysis product | Can initiate unwanted side reactions, toxic | |

| Structurally Related Esters (e.g., Vinyl Acetate)[16] | Impurities in starting materials, transesterification | Alters copolymer properties | |

| Water | Synthesis byproduct, atmospheric absorption | Promotes hydrolysis, affects polymerization | |

| Additives | Monomethyl ether hydroquinone (MEHQ), Hydroquinone | Intentionally added polymerization inhibitors[12] | Must be removed before controlled polymerization |

| Degradation Products | Oligomers/Polymers | Uncontrolled polymerization during storage | Increases viscosity, reduces monomer content |

Analytical Methodologies for Impurity Identification and Quantification

A multi-faceted analytical approach is required to fully characterize the purity of this compound. No single technique can identify and quantify all potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard

For the analysis of volatile organic impurities, GC-MS is the most powerful and widely used technique.[17] It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

Caption: GC-MS workflow for identifying and quantifying volatile impurities.

-

Standard & Sample Preparation:

-

Prepare a stock solution of this compound at 1000 µg/mL in dichloromethane.

-

Prepare an internal standard (IS) stock solution (e.g., Dodecane) at 1000 µg/mL.

-

Create a working sample by adding a known amount of IS to the this compound sample, ensuring the final concentration is within the instrument's linear range.

-

-

Instrumentation & Conditions: [16]

-

GC System: Agilent 6890N or equivalent.

-

Column: J&W DB-624 capillary column (60 m × 0.32 mm × 0.25 µm) or similar phase.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet: Split mode (e.g., 10:1), temperature 200 °C.

-

Oven Program: Initial temperature 40 °C, hold for 2 min, ramp to 140 °C at 5 °C/min, hold for 1 min.

-

MS System: Agilent 5973N or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV, temperature 230 °C.

-

Mass Range: Scan from m/z 25 to 300.

-

-

Data Analysis:

-

Identify impurity peaks by comparing their retention times and mass spectra against a reference library (e.g., NIST).

-

Confirm identities by running certified reference standards where available.

-

Quantify using the ratio of the impurity peak area to the internal standard peak area against a calibration curve.

-

Quantification of Acidic Impurities

While GC-MS can detect propionic acid, a simple acid-base titration is often sufficient and more cost-effective for quantifying total acidity, which is a key quality parameter.

-

Reagents:

-

Standardized 0.01 M sodium hydroxide (NaOH) solution.

-

Phenolphthalein indicator solution.

-

High-purity, neutralized ethanol.

-

-

Procedure:

-

Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

-

Add 50 mL of neutralized ethanol and 3-4 drops of phenolphthalein indicator.

-

Titrate with the standardized 0.01 M NaOH solution until a faint pink color persists for at least 30 seconds.

-

Perform a blank titration using only the 50 mL of ethanol.

-

-

Calculation:

-

Total Acidity (% as Propionic Acid) = [((V_sample - V_blank) * M_NaOH * 74.08) / (W_sample * 10)]

-

Where: V = volume of NaOH in mL, M = molarity of NaOH, 74.08 = molar mass of propionic acid, W = weight of sample in g.

-

-

High-Performance Liquid Chromatography (HPLC) for Inhibitor Analysis

Polymerization inhibitors like MEHQ are non-volatile and are best analyzed by HPLC.

-

Instrumentation & Conditions:

-

HPLC System: Standard system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 290 nm.

-

Injection Volume: 10 µL.

-

-

Procedure:

-

Prepare a series of MEHQ standards in the mobile phase (e.g., 1 to 200 ppm).

-

Construct a calibration curve by plotting peak area against concentration.

-

Dilute the this compound sample in the mobile phase and inject.

-

Determine the MEHQ concentration in the sample from the calibration curve.

-

Strategies for Purification

For high-purity applications, such as in drug development or advanced materials science, the removal of impurities from commercial-grade this compound is a critical step.

Fractional Distillation

Fractional distillation is the most effective method for removing impurities with different boiling points than this compound (95 °C).[6]

-

Lower-boiling impurities (e.g., acetaldehyde, BP 20.2 °C) can be removed in the first fraction.

-

Higher-boiling impurities (e.g., propionic acid, BP 141 °C; MEHQ, BP 243 °C) will remain in the distillation pot.

Caution: Thermal polymerization is a significant risk during distillation.[12] The process should be conducted under vacuum to lower the required temperature and in the presence of a non-volatile polymerization inhibitor (retarder) in the distillation pot.

Caption: Workflow for the purification of this compound by vacuum distillation.

Adsorbent-Based Purification (Inhibitor Removal)

For many polymerization reactions, the only impurity that needs to be removed is the inhibitor. This can be achieved by passing the monomer through a column packed with a suitable adsorbent.

-

Preparation:

-

Select a glass chromatography column.

-

Prepare a slurry of activated basic alumina in a non-polar solvent (e.g., hexane).

-

Pack the column with the alumina slurry, ensuring no air bubbles are trapped.

-

Wash the column with fresh solvent until the eluent is clear.

-

Dry the column by passing a stream of dry nitrogen gas through it.

-

-

Procedure:

-

Carefully add the commercial-grade this compound to the top of the packed column.

-

Allow the monomer to percolate through the alumina bed under gravity or with gentle nitrogen pressure.

-

Collect the purified, inhibitor-free monomer in a clean, dry flask.

-

-

Important Considerations:

-

The resulting monomer is highly reactive and should be used immediately.

-

Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

-

This method is highly effective for removing phenolic inhibitors like MEHQ.

-

Conclusion: A Proactive Approach to Impurity Management

The successful use of this compound in sensitive research and development applications hinges on a thorough understanding and proactive management of its impurity profile. Commercial-grade material, while suitable for many bulk industrial uses, contains a variety of process-related impurities, additives, and potential degradation products that can compromise experimental outcomes.

By leveraging powerful analytical techniques like GC-MS and HPLC, scientists can accurately profile their starting material. This knowledge, combined with appropriate purification strategies such as vacuum distillation or adsorbent-based inhibitor removal, empowers researchers to achieve the level of purity required for their specific application. Ultimately, this diligent approach to characterization and purification is a cornerstone of scientific integrity, ensuring the reliability and reproducibility of results in the development of new materials and therapeutics.

References

- AB Enterprises. (2020, January 9).

-

MDPI. (2023, August 25). Development of a Purity Certified Reference Material for Vinyl Acetate. [Link]

- Google Patents. (2011).

-

Grokipedia. This compound. [Link]

- Google Patents. (1941). US2266996A - Hydrolysis of polymerized vinyl esters.

-

Amanote Research. Synthesis of this compound by Gas-Phase Reaction. [Link]

- Google Patents.

-

Wikipedia. This compound. [Link]

- Google Patents.

-

MDPI. (2014, May 20). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. [Link]

-

ResearchGate. (2025, October 14). Synthesis of poly(this compound) from poly(vinyl alcohol) in nonaqueous medium using ethyl nitrate dimethyl sulfoxide as a catalyst. [Link]

-

LookChem. This compound. [Link]

-

Wikipedia. Vinyl acetate. [Link]

-

ResearchGate. High-resolution mass spectrometry data on three impurities in vinyl acetate. [Link]

- Google Patents. (1972).

-

Wikipedia. Polymerisation inhibitor. [Link]

-

The Good Scents Company. This compound propanoic acid, ethenyl ester. [Link]

-

Megazyme. ACETALDEHYDE. [Link]

-

American Chemical Society. (2020, October 19). Vinyl acetate. [Link]

-

University of Washington. Supplementary data on method for analysis of Propionate (Pro). [Link]

-

IChemE. Understanding vinyl acetate polymerisation accidents. [Link]

-

PubChem - NIH. Vinyl propanoate. [Link]

-

Chemical Review and Letters. Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes. [Link]

-

PMC. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. [Link]

-

ResearchGate. Photocatalytic formation of acetaldehyde from vinyl acetate as proposed by Gandolfo et al.⁶⁹. [Link]

-

LCGC International. (2020, November 13). Pyrolysis GC–MS Reveals Different Phthalate Isomers in Vinyl Polymers. [Link]

-

ResearchGate. Acetic and Propionic Acids. [Link]

-

PubChem - NIH. Acetic acid with propanoic acid. [Link]

-

Agilent. The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. [Link]

-

PMC. (2023, August 25). Development of a Purity Certified Reference Material for Vinyl Acetate. [Link]

-

Agilent. (2014, March 28). Acetaldehyde Residue Detection by Agilent 7820 GC with FID in Polyethylene Terephthalate Bottles. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 105-38-4 [chemicalbook.com]

- 4. RAFT Polymerization of Vinyl Esters: Synthesis and Applications | MDPI [mdpi.com]

- 5. CAS 105-38-4: this compound | CymitQuimica [cymitquimica.com]

- 6. US20110160419A1 - Production of this compound from renewable materials, this compound obtained, and uses thereof - Google Patents [patents.google.com]

- 7. Vinyl acetate - Wikipedia [en.wikipedia.org]

- 8. acs.org [acs.org]

- 9. US2266996A - Hydrolysis of polymerized vinyl esters - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Acetic acid with propanoic acid | C5H10O4 | CID 82280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 16. Development of a Purity Certified Reference Material for Vinyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. gcms.cz [gcms.cz]

Methodological & Application

Application Note: A Detailed Protocol for the Free-Radical Polymerization of Vinyl Propionate

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of poly(vinyl propionate) via free-radical polymerization. Designed for researchers in polymer chemistry and materials science, this document moves beyond a simple set of instructions to offer a deep dive into the causality behind the protocol. It details the critical parameters, from reagent selection and purification to reaction setup and polymer characterization. By grounding the methodology in the fundamental principles of polymer chemistry, this guide aims to empower researchers to not only replicate the synthesis but also to intelligently modify and troubleshoot the process for their specific applications.

Introduction: The Chemistry and Utility of Poly(this compound)

This compound (VPr) is an organic ester characterized by a vinyl group (CH₂=CH-) attached to a propionate group.[1] This vinyl group is highly reactive and susceptible to polymerization, making VPr a valuable monomer in the synthesis of a variety of polymers.[1] The resulting homopolymer, poly(this compound) (PVPr), and its copolymers find extensive use in the formulation of adhesives, coatings, emulsion paints, and resins where they impart crucial thermoplastic properties.[1]

The polymerization of this compound is most commonly achieved through a free-radical chain-growth mechanism.[2] This process consists of three fundamental stages: initiation, propagation, and termination.[3] An initiator molecule, typically an azo compound or a peroxide, is thermally or photochemically decomposed to generate free radicals. These highly reactive species then attack the carbon-carbon double bond of a this compound monomer, initiating the polymer chain.[3] The new radical center then propagates by sequentially adding more monomer units. The process concludes when two growing radical chains combine (coupling) or react through hydrogen abstraction (disproportionation), terminating the chain growth.[3]

A critical consideration in the polymerization of vinyl esters like VPr is the high reactivity of the propagating radical, which can lead to significant chain transfer reactions.[4] In these reactions, the radical end of a growing chain abstracts an atom (typically hydrogen) from a monomer, solvent, or another polymer chain.[5] This terminates the original chain but creates a new radical, which can initiate a new chain or, in the case of transfer to a polymer, create a branch point.[4] Understanding and controlling these side reactions is key to achieving a polymer with the desired molecular weight and architecture.

This protocol will focus on a solution polymerization method using 2,2'-Azobis(2-methylpropionitrile) (AIBN) as a thermal initiator.

Materials and Equipment

Reagents and Chemicals

| Reagent | Grade | Supplier (Example) | Purpose |

| This compound (VPr) | ≥99%, contains inhibitor | Sigma-Aldrich | Monomer |

| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | 98% | Sigma-Aldrich | Radical Initiator |

| Toluene | Anhydrous, 99.8% | Fisher Scientific | Solvent |

| Methanol | ACS Reagent, ≥99.8% | VWR | Non-solvent for precipitation |

| Basic Alumina | Activated, Brockmann I | Sigma-Aldrich | Inhibitor Removal |

| Nitrogen (N₂) or Argon (Ar) | High Purity (≥99.99%) | Local Gas Supplier | Inert Atmosphere |

Equipment

-

Three-neck round-bottom flask with magnetic stir bar

-

Reflux condenser

-

Thermometer or thermocouple probe

-

Heating mantle with a temperature controller

-

Schlenk line or inert gas manifold (N₂/Ar)

-

Glass funnel and filter paper

-

Beakers and graduated cylinders

-

Rotary evaporator (optional, for solvent removal)

-

Vacuum oven

Experimental Workflow and Causality

The following diagram outlines the complete workflow for the synthesis of poly(this compound). Each step is designed to ensure the purity of reactants and precise control over the reaction environment, which are paramount for a successful and reproducible polymerization.

Caption: Workflow for Free-Radical Polymerization of this compound.

Detailed Step-by-Step Protocol

Reagent Purification

-

Monomer Purification: Commercial this compound is shipped with inhibitors (e.g., hydroquinone) to prevent spontaneous polymerization during storage. These must be removed immediately before use.

-

Causality: The inhibitor would scavenge the free radicals generated by the initiator, preventing the polymerization from starting.

-

Procedure: Pass the required volume of this compound through a short column packed with basic alumina. Collect the inhibitor-free monomer in a clean, dry flask. Use immediately.

-

-

Initiator Recrystallization (Optional but Recommended): For highly controlled polymerizations requiring precise initiator concentration, AIBN can be recrystallized from methanol to remove any degradation products.

-

Causality: Impurities in the initiator can lead to inconsistent initiation rates and affect the final polymer properties.

-

Procedure: Dissolve AIBN in a minimal amount of warm methanol, then cool slowly to induce crystallization. Filter the crystals and dry under vacuum.

-

Reaction Setup

-

Glassware Preparation: Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a gas inlet/outlet, and a septum for injections. Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of inert gas (N₂ or Ar).

-

Causality: Oxygen is a potent inhibitor of free-radical polymerization. It can react with the propagating radicals to form stable peroxy radicals, which significantly slow down or halt the reaction. Anhydrous conditions prevent side reactions with any water-sensitive components.

-

-

Reagent Charging: In this example, we target a 2 M solution of the monomer. For a 100 mL reaction volume, add purified this compound (20.0 g, 0.2 mol) and anhydrous toluene (approx. 80 mL) to the reaction flask via a syringe or cannula.

-

Causality: Solution polymerization helps to control the reaction viscosity and dissipate the heat generated during the exothermic polymerization process, preventing a runaway reaction or "gel effect."

-

-

Inerting the System: Seal the flask and bubble N₂ or Ar gas through the solution via a long needle for 20-30 minutes while stirring to remove any dissolved oxygen. After purging, maintain a positive pressure of inert gas.

-

Causality: This is a critical step to deoxygenate the reaction mixture thoroughly.

-

Polymerization

-

Heating: Immerse the flask in a heating mantle and heat the solution to the desired reaction temperature, for example, 70°C.

-

Causality: The rate of thermal decomposition of AIBN is temperature-dependent. At 70°C, AIBN has a suitable half-life for a controlled polymerization over several hours. Higher temperatures would lead to a very rapid, uncontrolled polymerization, while lower temperatures would be impractically slow.

-

-

Initiation: Prepare a stock solution of the initiator. For a monomer-to-initiator ratio of 200:1, dissolve AIBN (0.164 g, 1 mmol) in ~5 mL of toluene. Once the monomer solution is at a stable 70°C, inject the initiator solution into the flask using a syringe.

-

Causality: The monomer-to-initiator ratio is a key parameter for controlling the molecular weight of the polymer. A lower ratio (more initiator) will result in a lower molecular weight polymer, as more chains are initiated simultaneously.

-

-

Reaction Progression: Allow the reaction to proceed under inert atmosphere with continuous stirring for a set time (e.g., 4 to 24 hours). The viscosity of the solution will increase as the polymer forms.

-

Causality: Reaction time directly influences monomer conversion and, consequently, the final polymer yield. Longer times lead to higher conversion, but a balance must be struck to avoid excessive side reactions or polymer degradation.

-

Polymer Isolation and Purification

-

Termination and Cooling: To stop the reaction, remove the heat source and expose the solution to air (oxygen will quench the radicals). Allow the flask to cool to room temperature.

-

Precipitation: Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent (e.g., 800-1000 mL of methanol) while stirring vigorously. A white, gummy, or solid precipitate of poly(this compound) will form.

-

Causality: Poly(this compound) is soluble in toluene but insoluble in methanol.[1] This step separates the polymer from the solvent, unreacted monomer, and initiator fragments.

-

-

Purification: Allow the precipitate to settle, then decant the supernatant. Re-dissolve the polymer in a minimal amount of a good solvent (like acetone or THF) and re-precipitate into methanol. Repeat this process 2-3 times.

-

Causality: This re-precipitation step is crucial for removing any trapped impurities and ensuring a high-purity final product.

-

-

Drying: Collect the purified polymer by filtration and wash it with fresh methanol. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. The final product should be a white solid.

Safety and Handling

This compound and the solvents used in this protocol are hazardous. Adherence to strict safety protocols is mandatory.

-

This compound: This compound is a highly flammable liquid with a low flash point.[1] It is an irritant to the skin and eyes and may be toxic upon inhalation.[1][6] Handle only in a well-ventilated chemical fume hood.[7][8]

-

Toluene: A flammable liquid and vapor that can cause skin and eye irritation, and may cause drowsiness or dizziness.[9]

-

AIBN: While stable at room temperature, it decomposes upon heating to release nitrogen gas. Store in a cool place and avoid heating in a closed container to prevent pressure buildup.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[8][9]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[7]

Characterization

The synthesized poly(this compound) can be characterized using standard polymer analysis techniques:

-

Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[10]

-

Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy can confirm the chemical structure of the polymer and assess its purity.[10]

-

Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the amorphous polymer.[10] Thermogravimetric Analysis (TGA) can be used to evaluate its thermal stability.[10]

References

- Grokipedia. (n.d.). This compound.

- Scientific Polymer Products, Inc. (2020, March 18). Poly(this compound), solution in toluene Safety Data Sheet.

- Sigma-Aldrich. (n.d.). Initiators.

- Chemos GmbH & Co.KG. (n.d.). This compound - Safety Data Sheet.

- Yamamoto, T., et al. (1992). Initiator-Free Photo-Emulsion Polymerization of this compound and Its Copolymerization with Vinyl Acetate. Journal of the Society of Chemical Industry, Japan.

- Mizutani, K., Nakazima, S., & Nakazima, T. (1956). Synthesis of this compound by Gas-Phase Reaction. The Journal of the Society of Chemical Industry, Japan.

-

Moad, G., Rizzardo, E., & Thang, S. H. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers, 6(5), 1542-1579. Retrieved from [Link]

-

Chetri, P., & Dass, N. N. (2006). Synthesis of poly(this compound) from poly(vinyl alcohol) in nonaqueous medium using ethyl nitrate dimethyl sulfoxide as a catalyst. Journal of Applied Polymer Science, 102(6), 5675-5679. Retrieved from [Link]

- Chemical Bull. (n.d.). Polythis compound - Material Safety Data Sheet (MSDS).

- BOC Sciences. (n.d.). ATRP Initiators.

- Fisher Scientific. (2025). This compound - Safety Data Sheet.

-

Burnett, G. M., & Wright, W. W. (1953). The polymerization of vinyl benzoate and this compound. Transactions of the Faraday Society, 49, 1108. Retrieved from [Link]

- Hirao, A., & Yoo, H.-S. (2016). Anionic Vinyl Polymerization. In K. Matyjaszewski & M. Möller (Eds.), Polymer Science: A Comprehensive Reference. Elsevier.

- Google Patents. (n.d.). CN102099325B - Production of this compound from renewable materials, this compound obtained and use thereof.

- Alfa Chemistry. (n.d.). CAS 25035-84-1 Polythis compound.

- Google Patents. (n.d.). US7989573B2 - Method of free radically polymerizing vinyl monomers.

- Yilmaz, E., & Yilmaz, M. (2025, January 9). Investigation of the free-radical polymerization of vinyl monomers using horseradish peroxidase (HRP) nanoflowers. Polymer Bulletin.

- Zhang, S., et al. (2023). Dispersion Polymerization of Methyl Methacrylate Using Poly(vinyl acetate/vinyl propionate) Based Copolymers as Stabilizers. Polymer Science, Series B, 65.

-

Scientific Polymer Products, Inc. (n.d.). Poly(this compound). Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. University of Southern Mississippi. Retrieved from [Link]

- Al-Bayati, F. A. H. (n.d.). Kinetics of Vinyl Free Radical Polymerization in Simple Systems.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 3. pslc.ws [pslc.ws]

- 4. mdpi.com [mdpi.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chemicalbull.com [chemicalbull.com]

- 7. chemos.de [chemos.de]

- 8. fishersci.com [fishersci.com]

- 9. scipoly.com [scipoly.com]

- 10. researchgate.net [researchgate.net]